molecular formula C17H13F3N4O3 B2482371 Methyl 4-(((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)carbamoyl)benzoate CAS No. 2034278-17-4

Methyl 4-(((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)carbamoyl)benzoate

Cat. No.: B2482371
CAS No.: 2034278-17-4
M. Wt: 378.311
InChI Key: KLTZKPYVRZVLJI-UHFFFAOYSA-N
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Description

Methyl 4-(((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)carbamoyl)benzoate is a complex organic compound characterized by its intricate molecular structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-(((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)carbamoyl)benzoate typically involves multiple steps, starting with the preparation of the core triazolopyridine structure. One common approach is the cyclization of appropriate precursors under acidic or basic conditions to form the triazole ring. Subsequent functionalization introduces the trifluoromethyl group and the carbamoylbenzoate moiety.

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow chemistry to enhance efficiency and yield. Advanced techniques such as microwave-assisted synthesis and high-throughput screening are employed to optimize reaction conditions and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Reduction: The removal of oxygen or the addition of hydrogen.

  • Substitution: Replacement of one functional group with another.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Typical reducing agents are lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst.

  • Substitution: Nucleophilic substitution reactions often use amines or alcohols as nucleophiles.

Major Products Formed:

Scientific Research Applications

Chemistry: In chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules

Biology: In biological research, Methyl 4-(((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)carbamoyl)benzoate is used to study enzyme inhibition and receptor binding. Its ability to interact with biological targets makes it a valuable tool in drug discovery and development.

Medicine: The compound has shown promise in medicinal applications, particularly in the treatment of diseases such as cancer and infectious diseases. Its potential as an antiviral, antibacterial, and anticancer agent is being explored in preclinical and clinical studies.

Industry: In the industrial sector, this compound is used in the development of new materials with enhanced properties. Its incorporation into polymers and coatings can improve durability and resistance to environmental factors.

Comparison with Similar Compounds

  • 8-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine

  • Methyl 4-(((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)carbamate

  • Methyl 4-(((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzoate

Uniqueness: Methyl 4-(((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)carbamoyl)benzoate stands out due to its specific functional groups and molecular structure, which confer unique chemical and biological properties compared to its analogs. Its trifluoromethyl group enhances its stability and reactivity, making it a valuable compound in various applications.

Properties

IUPAC Name

methyl 4-[[8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methylcarbamoyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13F3N4O3/c1-27-16(26)11-6-4-10(5-7-11)15(25)21-9-13-22-23-14-12(17(18,19)20)3-2-8-24(13)14/h2-8H,9H2,1H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLTZKPYVRZVLJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C(=O)NCC2=NN=C3N2C=CC=C3C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13F3N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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